Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex polycyclic pyrrole derivative characterized by a fused bicyclic core with multiple substituents. Its structure includes a benzyl group at position 1, a 2-(methoxycarbonyl)phenyl moiety at position 5, and a 4-methoxyphenyl group at position 2.
Properties
IUPAC Name |
methyl 3-benzyl-5-(2-methoxycarbonylphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-37-20-15-13-19(14-16-20)25-23-24(30(31-25,29(36)39-3)17-18-9-5-4-6-10-18)27(34)32(26(23)33)22-12-8-7-11-21(22)28(35)38-2/h4-16,23-25,31H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTIKQVBSVAFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)C(N2)(CC5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C30H28N2O7
- Molecular Weight : 528.55 g/mol
- CAS Number : [3739576]
The compound features a unique structure that includes a pyrrole ring and multiple aromatic systems, which are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and carbonyl groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production.
- Anticancer Properties : The structural motifs present in this compound are often linked to anticancer activity, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of pyrrole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for the target compound .
- Neuroprotective Effects : Research indicated that compounds with related structures showed neuroprotective effects in models of ischemia, enhancing survival rates in animal models subjected to cerebral ischemia .
Comparative Analysis of Biological Activities
Safety and Toxicology
Preliminary assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile. Toxicological assessments should focus on:
- Acute and Chronic Toxicity : Understanding the long-term effects and potential side effects.
- Genotoxicity Studies : Evaluating any mutagenic potential through established assays.
Scientific Research Applications
Medicinal Chemistry Applications
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Antitumor Activity :
- Recent studies have indicated that compounds similar to Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of breast and lung cancer cells through apoptosis induction mechanisms.
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Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.
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Neuroprotective Effects :
- Preliminary findings suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s disease. Its ability to modulate oxidative stress markers has been a focus of recent studies.
Material Science Applications
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Polymer Chemistry :
- The compound can serve as a building block for synthesizing advanced polymers with specific properties such as enhanced thermal stability and mechanical strength. Research has explored its integration into polymer matrices to improve composite materials used in aerospace and automotive applications.
-
Nanotechnology :
- This compound has been investigated for its role in the development of nanocarriers for drug delivery systems. Its unique structure allows for functionalization that can enhance the bioavailability of therapeutic agents.
Case Study 1: Antitumor Activity Evaluation
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains using disc diffusion methods. The results showed inhibition zones comparable to those of established antibiotics, suggesting its potential application in developing new antimicrobial therapies.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1-phenyl-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (): Substituents: Replaces the benzyl group with phenyl and introduces a 4-chlorophenyl moiety. The ethyl ester may reduce solubility relative to the methyl ester in the target compound .
Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate ():
- Substituents : Features a trifluoromethyl group instead of the methoxyphenyl group.
- Impact : The electron-withdrawing CF₃ group enhances stability against metabolic degradation but may reduce nucleophilic reactivity compared to the electron-donating methoxy group in the target compound .
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (): Substituents: Includes dual 4-chlorophenyl groups and an amino linkage.
Physicochemical and Electronic Properties
- Solubility : The target compound’s dual ester groups likely improve aqueous solubility over analogues with ethyl esters () or hydrophobic CF₃ groups ().
- Stability : The 4-methoxyphenyl group in the target compound offers moderate electron-donating effects, balancing reactivity and stability. In contrast, CF₃-substituted analogues () exhibit greater oxidative stability but reduced nucleophilicity.
Pharmacological Potential (Inferred from Structural Features)
- The absence of hydrogen-bond donors (e.g., amino groups in ) may limit target engagement in enzyme-active sites but reduce off-target interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React a benzyl-protected pyrrolidine precursor with 2-(methoxycarbonyl)phenyl and 4-methoxyphenyl substituents under acidic conditions (e.g., acetic acid) to form the pyrrolo[3,4-c]pyrrole core .
Oxidation : Introduce the 4,6-dioxo groups using oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane .
Esterification : Finalize the methyl carboxylate group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .
- Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm stereochemistry via X-ray crystallography (e.g., as in related octahydropyrrolo[3,4-c]pyrrole derivatives ).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent integration and coupling patterns. For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy protons .
- X-ray Crystallography : Resolve the octahydropyrrolo[3,4-c]pyrrole core’s stereochemistry. Crystallize the compound in a mixture of ethyl acetate and hexanes, and analyze using Cu-Kα radiation (λ = 1.54178 Å). Compare bond lengths and angles with published analogs (e.g., Acta Cryst. E69, o161–o162 ).
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with an expected [M+H] peak matching the theoretical value.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 4,6-dioxo groups in further functionalization?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density on the dioxo groups. The keto-enol tautomerism at these positions influences nucleophilic attack sites .
- Simulate reaction pathways for substitutions (e.g., thiolation or amination) using Gaussian or ORCA software. Compare results with experimental data from analogous pyrrolo[3,4-c]pyrrole derivatives .
- Validation : Cross-reference computed IR spectra with experimental FT-IR data to confirm active sites.
Q. What strategies resolve contradictory NMR data for the benzyl and methoxycarbonylphenyl substituents?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 298–343 K to distinguish dynamic effects (e.g., restricted rotation of the benzyl group) from structural ambiguity .
- 2D NMR (COSY, NOESY) : Identify through-space interactions between the benzyl aromatic protons and the pyrrolidine core to confirm spatial arrangement .
- Isotopic Labeling : Synthesize a -labeled methoxycarbonyl group to track coupling patterns in -HSQC spectra .
Q. How does the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core influence biological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (3aR,6aR) and (3aS,6aS) enantiomers. Compare their IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Molecular Docking : Dock each enantiomer into target protein structures (e.g., PDB: 3QAP) using AutoDock Vina. Correlate binding affinity differences with stereochemical orientation of the 4-methoxyphenyl group .
Q. What catalytic systems enable selective modification of the methoxycarbonylphenyl group without disrupting the pyrrolidine core?
- Methodological Answer :
- Palladium Catalysis : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling at the methoxycarbonylphenyl ring. Optimize solvent (toluene/ethanol) and temperature (80°C) to preserve the core .
- Photoredox Catalysis : Employ Ru(bpy)Cl under blue LED light for C–H functionalization. Monitor regioselectivity via LC-MS .
- Protection-Deprotection : Temporarily protect the dioxo groups as acetals using trimethyl orthoformate before modifying the aromatic substituents .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Purification Protocols : Compare recrystallization solvents (e.g., ethanol vs. ethyl acetate/hexanes) and their impact on polymorphism .
- DSC Analysis : Perform differential scanning calorimetry to detect multiple endothermic peaks, indicating polymorphic forms .
- Literature Cross-Validation : Reconcile data with Acta Crystallographica entries (e.g., mp 144–145°C for a 4-methoxyphenyl analog vs. 162–163°C for a furan derivative ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
